molecular formula C20H16N2O4 B8197678 2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid

2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8197678
M. Wt: 348.4 g/mol
InChI Key: TVJAEPMTJSNWLY-UHFFFAOYSA-N
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Description

3,3’‘-Diamino-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: is an organic compound with the molecular formula C20H16N2O4. This compound is characterized by its three benzene rings connected in a linear arrangement, with amino groups at the 3 and 3’’ positions and carboxylic acid groups at the 4 and 4’’ positions. It is a white to gray to brown powder or crystal, depending on its purity and form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:

    Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a dibromo-benzene and a boronic acid derivative.

    Introduction of Amino Groups: The amino groups are introduced through a nitration reaction followed by reduction. The nitration of the terphenyl core introduces nitro groups at the desired positions, which are then reduced to amino groups using a reducing agent such as tin(II) chloride or iron powder.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and separation processes .

Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also investigated for its antimicrobial properties .

Industry: In the industrial sector, 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is used in the production of high-performance polymers and resins. These materials are used in coatings, adhesives, and electronic components .

Mechanism of Action

The mechanism of action of 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its ability to form hydrogen bonds and π–π stacking interactions. These interactions enable the compound to adsorb or remove various substances, such as dyes and pollutants, from solutions. The carboxylic acid groups play a crucial role in these interactions by providing sites for hydrogen bonding, while the aromatic rings facilitate π–π stacking .

Comparison with Similar Compounds

  • 4,4’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid
  • 3,3’‘-Diamino-[1,1’-biphenyl]-4,4’'-dicarboxylic acid
  • 4,4’‘-Diamino-[1,1’-biphenyl]-3,3’'-dicarboxylic acid

Uniqueness: 3,3’‘-Diamino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific arrangement of amino and carboxylic acid groups, which provides distinct chemical and physical properties. This arrangement enhances its ability to form stable frameworks and complexes, making it highly valuable in various applications .

Properties

IUPAC Name

2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-17-9-13(5-7-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-16(20(25)26)18(22)10-14/h1-10H,21-22H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJAEPMTJSNWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)N)C3=CC(=C(C=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[4-(3-amino-4-carboxyphenyl)phenyl]benzoic acid

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